

(S)-3-Hydroxy-3-methyl-2-oxopentanoate IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Hydroxy-3-methyl-2-oxopentanoate

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A Technical Guide to (S)-3-Hydroxy-3-methyl-2-oxopentanoate

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of **(S)-3-Hydroxy-3-methyl-2-oxopentanoate**, covering its chemical identity, physicochemical properties, and biological significance.

Chemical Identity

IUPAC Name: (S)-3-hydroxy-3-methyl-2-oxopentanoic acid^[1]

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is the conjugate base of (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.^[2]

Synonyms:

- (S)-3-hydroxy-3-methyl-2-oxovalerate
- (S)-2-keto-3-hydroxy-3-methylvalerate
- (S)-alpha-keto-beta-hydroxy-beta-methylvalerate^[2]
- 3-hydroxy-3-methyl-2-oxopentanoate^[2]

- 3-hydroxy-3-methyl-2-oxovalerate[2]
- 2-keto-3-hydroxy-3-methylvalerate[2]
- alpha-keto-beta-hydroxy-beta-methylvalerate[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-Hydroxy-3-methyl-2-oxopentanoate and its parent acid.

| Property | Value (3-Hydroxy-3-methyl-2-oxopentanoate) | Value (3-Hydroxy-3-methyl-2-oxopentanoic acid) |
|--------------------------------|--------------------------------------------|------------------------------------------------|
| Molecular Formula | C6H9O4- | C6H10O4 |
| Molecular Weight | 145.13 g/mol [2] | 146.14 g/mol [1] |
| XLogP3 | 0.8 | 0.1 |
| Topological Polar Surface Area | 77.4 Å²[2] | 74.6 Å²[1] |
| Formal Charge | -1 | 0 |
| InChI Key | YJVOWRAWFXRESP-UHFFFAOYSA-M | YJVOWRAWFXRESP-UHFFFAOYSA-N[1] |
| PubChem CID | 11953877[2] | 440269[1] |

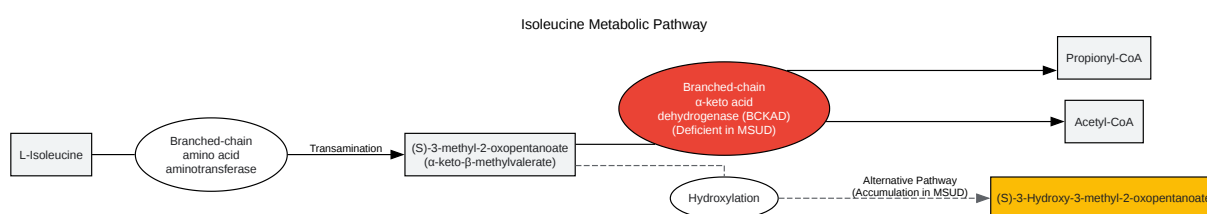
Biological Significance and Metabolic Pathway

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a metabolite in the degradation pathway of the branched-chain amino acid (BCAA) L-isoleucine. Its precursor, (S)-3-methyl-2-oxopentanoate, is a key intermediate in this pathway.[3]

The accumulation of branched-chain alpha-keto acids, including (S)-3-methyl-2-oxopentanoate, is a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] This disease results from a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, which is responsible for the oxidative decarboxylation of these keto acids. [3]

(S)-3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, suggesting it is a downstream metabolite in the isoleucine catabolic pathway, particularly when the primary pathway is impaired.[1]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the position of **(S)-3-Hydroxy-3-methyl-2-oxopentanoate**.



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Caption: Metabolic pathway of L-isoleucine.

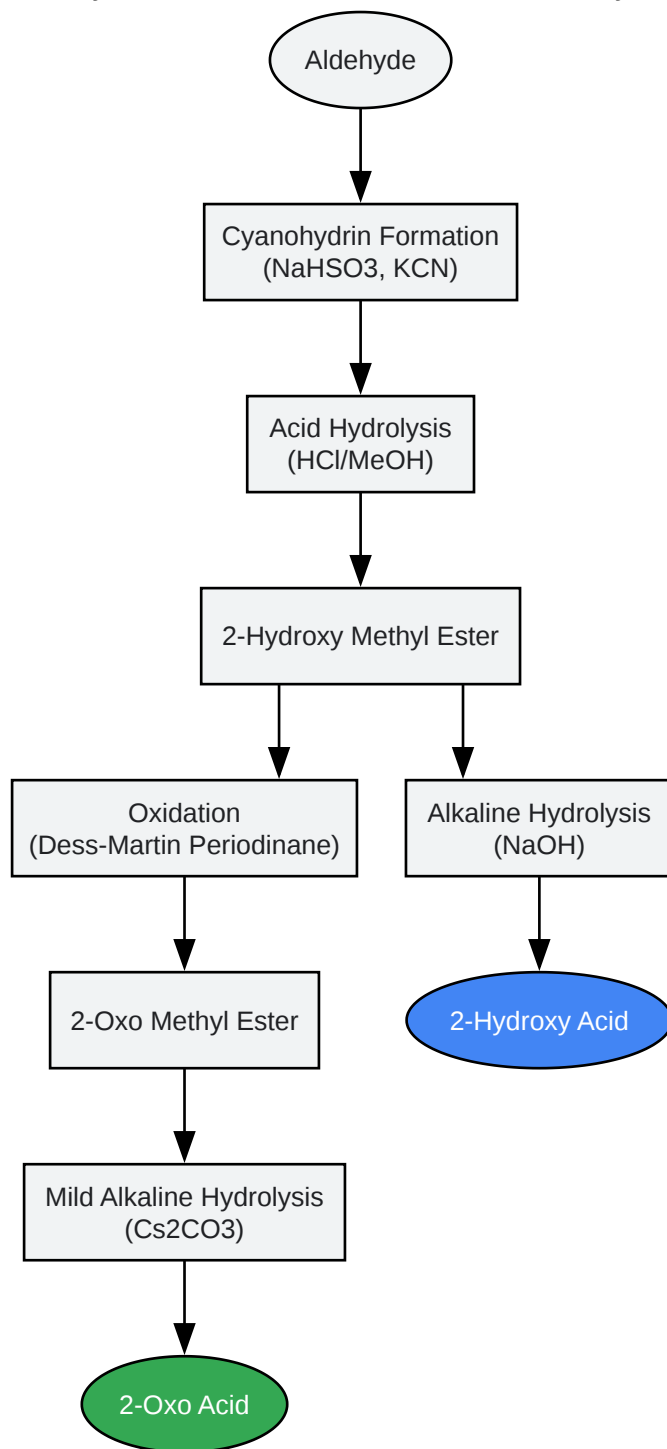
Experimental Protocols

While a specific, detailed protocol for the enantioselective synthesis of **(S)-3-Hydroxy-3-methyl-2-oxopentanoate** is not readily available in the literature, a general approach can be inferred from the synthesis of similar 2-hydroxy and 2-oxo acids. A plausible synthetic route could start from a chiral precursor derived from L-isoleucine to establish the (S)-stereochemistry at the 3-position.

Generalized Synthesis Workflow:

The following diagram outlines a potential workflow for the synthesis of 2-hydroxy and 2-oxo acids, which could be adapted for the target molecule.

Generalized Synthesis Workflow for 2-Oxo and 2-Hydroxy Acids

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Caption: Generalized synthetic workflow.

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References

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- 2. 3-Hydroxy-3-methyl-2-oxopentanoate | C₆H₉O₄- | CID 11953877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-methyl-2-oxopentanoate | C₆H₉O₃- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-3-Hydroxy-3-methyl-2-oxopentanoate IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256191#s-3-hydroxy-3-methyl-2-oxopentanoate-iupac-name-and-synonyms]

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